![molecular formula C53H98O6 B1244710 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol](/img/structure/B1244710.png)
1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol
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Overview
Description
1-hexadecanoyl-2-[(9Z)-hexadecenoyl]-3-[(9Z)-octadecenoyl]-sn-glycerol is a triacyl-sn-glycerol in which the which the acyl groups at positions 1, 2 and 3 are specified as hexadecanoyl, (9Z)-hexadecenoyl and (9Z)-octadecenoyl respectively. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 50:2.
Scientific Research Applications
Characterization in Pathogens
1-Hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol was characterized in the opportunistic pathogen Corynebacterium amycolatum. Identified as a unique natural substance, it was found to be exclusive among the phospholipids of C. amycolatum. The presence of acyl-phosphatidylinositol in C. amycolatum was an unexpected finding, indicating the species' capability to synthesize a variety of inositol-containing phospholipids (Valero-Guillén, Yagüe, & Segovia, 2005).
Synthesis for Research
A method for the synthesis of 1-O-[9', 10'-(3)H2] octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine, derived from 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol, was described. This process involved enzymatic reactions and tritiation, contributing to research in lipid chemistry (Paltauf, 1976).
Novel Glycoglycerolipids
New classes of glycoglycerolipids, including diacylglycerols with structures similar to 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol, were identified from Kalimeris indica. These compounds showed significant platelet-activating factor (PAF) receptor binding inhibitory activities, demonstrating the potential for novel therapeutic applications (Fan, Kim, Han, & Han, 2008).
Metabolomic Profiling in Asthma
This lipid was identified in sputum metabolomic profiling of asthma patients, suggesting its potential role as a biomarker for asthma. Metabolites, including 1-hexadecanoyl-sn-glycerol, were differentially present between asthma patients and healthy controls, highlighting the importance of glycerophospholipid metabolism in asthma (Tian et al., 2017).
Metabolite Characterization in Hyoscyamus niger
In Hyoscyamus niger seeds, compounds structurally similar to 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol were characterized. These compounds exhibited cytotoxicity against human prostate cancer cells, suggesting their potential for cancer research applications (Ma, Liu, & Che, 2002).
Bilayer Fluidity and Stability Studies
The lipid's role in modulating fluidity and stability of lipid bilayers was studied, providing insights into cell membrane properties. Binary mixtures of saturated and unsaturated lipids, including compounds structurally related to 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol, showed high stability and fluidity, relevant to biological processes (Liu et al., 2013).
properties
Product Name |
1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol |
---|---|
Molecular Formula |
C53H98O6 |
Molecular Weight |
831.3 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h21,24-26,50H,4-20,22-23,27-49H2,1-3H3/b24-21-,26-25-/t50-/m1/s1 |
InChI Key |
TWJCMQZMAPGUSG-JMFJKIOKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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